Ph94b

説明

FASEDIENOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

3D Structure

特性

IUPAC Name |

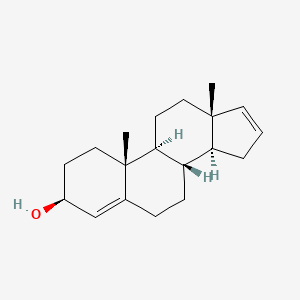

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFCEPOUVGTNP-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032322 | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-06-8 | |

| Record name | Androsta-4,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-4,16-dien-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasedienol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PH94B: A Technical Overview of its Novel Mechanism of Action for Social Anxiety Disorder

For Researchers, Scientists, and Drug Development Professionals

Abstract

PH94B (fasedienol) is an investigational, first-in-class, synthetic neuroactive steroid formulated as a rapid-onset nasal spray for the acute treatment of social anxiety disorder (SAD). Its proposed mechanism of action represents a significant departure from current anxiolytic therapies. Administered in microgram doses, this compound acts peripherally on nasal chemosensory receptors, triggering a cascade of neural signals that modulate fear and anxiety circuits in the brain without requiring systemic absorption or direct action on central nervous system (CNS) neurons. This document provides a detailed technical guide on the mechanism of action of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the proposed signaling pathways.

Introduction: A Novel Peripherally-Acting Anxiolytic

Social Anxiety Disorder is a prevalent and often debilitating condition characterized by intense fear and avoidance of social situations. Current pharmacological treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, are associated with a delayed onset of action, systemic side effects, and, in the case of benzodiazepines, the potential for abuse and dependence.[1]

This compound emerges as a potential paradigm shift in anxiety treatment. It is an odorless, synthetic neuroactive steroid, also known as a pherine, designed for intranasal administration. Its mechanism is not dependent on systemic uptake or crossing the blood-brain barrier. Instead, it leverages the direct neural connection between the nasal passages and the limbic system to achieve rapid anxiolytic effects, typically within 15 minutes.[2][3] Preclinical and clinical evidence suggests that this compound modulates the olfactory-amygdala neural circuits involved in the pathophysiology of anxiety, primarily through the indirect regulation of GABAergic neurons.[4] This novel mechanism avoids the direct activation of GABA-A receptors, a key differentiator from benzodiazepines, potentially offering a safer, non-sedating, on-demand treatment option.[5]

Proposed Mechanism of Action

The anxiolytic effect of this compound is initiated by its binding to chemosensory receptors located in the nasal epithelium. This interaction does not produce an olfactory sensation but instead generates a neural signal that is transmitted via the olfactory nerves to the olfactory bulb. From the olfactory bulb, these signals project directly to key nuclei within the limbic system, most notably the amygdala, a critical hub for processing fear and anxiety.[4]

The proposed neural cascade is as follows:

-

Peripheral Binding: Intranasally administered this compound binds to and activates a subset of peripheral chemosensory receptors in the nasal passages.[2][3]

-

Olfactory Bulb Activation: This binding event triggers depolarization and activation of subsets of neurons in the olfactory bulb.

-

Modulation of the Amygdala: These olfactory bulb neurons then transmit signals to the limbic amygdala, specifically targeting forward inhibitory GABAergic neurons in the centrolateral (CeL) and centromedial (CeM) nuclei.

-

Downstream Effects: The activation of these inhibitory neurons is hypothesized to suppress the fear and anxiety response by regulating downstream circuits involving the bed nucleus of the stria terminalis (BNST), the hypothalamus, and monoaminergic centers like the locus coeruleus (LC) and ventral tegmental area (VTA). This leads to a rapid reduction in sympathetic nervous system tone, resulting in decreased heart rate, respiratory rate, and electrodermal activity, which are physiological manifestations of anxiety.[6]

Signaling Pathway Diagram

The following diagram illustrates the hypothesized neural circuit mediating the anxiolytic effects of this compound.

References

- 1. Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (this compound) Nasal Spray in Social Anxiety Disorder (SAD) | CNS Spectrums | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. vistagen.com [vistagen.com]

- 6. Effect of fasedienol (this compound) pherine nasal spray and steroidal hormones on electrogram responses and autonomic nervous system activity in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasedienol (PH94B): A Technical Guide on its Neuroactive Steroid Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasedienol (developmental code: PH94B) is a first-in-class, investigational neuroactive steroid, chemically designated as 3β-androsta-4,16-dien-3-ol, formulated as a rapid-onset intranasal spray for the acute treatment of anxiety in adults with Social Anxiety Disorder (SAD).[1][2] Its novel mechanism of action is fundamentally different from all currently approved anxiolytics. Administered in low microgram doses, fasedienol acts locally on nasal chemosensory neurons, triggering a cascade of neural signals that modulate the fear and anxiety circuits in the brain, notably the amygdala.[3] This action is achieved without requiring systemic absorption or direct activity on brain neurons, contributing to a favorable safety and tolerability profile.

Positive Phase 3 data from the PALISADE-2 trial demonstrate statistically significant and clinically meaningful reductions in anxiety during a public speaking challenge.[4][5] This technical guide provides an in-depth overview of fasedienol's mechanism, pharmacodynamics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Fasedienol's anxiolytic effects are initiated by a unique "nose-to-brain" pathway that does not rely on systemic distribution.[6]

-

Peripheral Activation : Upon intranasal administration, fasedienol binds to and activates chemosensory receptors on peripheral neurons in the nasal passages, potentially including those in the vomeronasal organ (VNO).[1] It lacks affinity for classical steroid hormone receptors.[2][7]

-

Olfactory Bulb Signaling : This peripheral activation generates signals that are transmitted to specific subsets of neurons within the olfactory bulb.[3]

-

Amygdala Modulation : These olfactory neurons, in turn, project to and modulate the neurocircuitry of the limbic system, particularly the amygdala, which is critically involved in processing fear and anxiety.[8] The proposed mechanism involves the stimulation of GABAergic inhibitory neurons in the amygdala, leading to a rapid attenuation of the sympathetic "fight or flight" response.[1][9]

This mechanism is distinct from benzodiazepines, which directly potentiate GABA-A receptors throughout the brain, and from antidepressants like SSRIs, which require chronic administration to alter neurotransmitter levels systemically.[9][10] Fasedienol's action is localized and circuit-based, leading to rapid effects without systemic side effects, abuse potential, or physical dependence.[11][12]

Signaling Pathway Diagram

The following diagram illustrates the proposed nose-to-brain mechanism of action for fasedienol.

Caption: Proposed Mechanism of Action of Fasedienol.

Pharmacodynamics & Receptor Activity

Fasedienol's pharmacodynamic effects are characterized by rapid, localized neurophysiological changes. It directly activates isolated human vomeronasal receptor cells with a half-maximal effective concentration (EC50) of 200 nM.[2][7] Studies measuring the local electrogram of nasal chemosensory neurons (EGNR) show that fasedienol, unlike various steroidal hormones, produces a significant increase in EGNR amplitude, confirming direct target engagement in the nasal mucosa.[13]

This neuronal activation translates into rapid changes in autonomic nervous system (ANS) activity, consistent with a sympatholytic (calming) effect.[8][13]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data from pharmacodynamic studies.

| Parameter | Fasedienol | Control/Placebo | p-value | Gender | Reference |

| EGNR Amplitude (mV) | 5.0 | 0.6 | < 0.001 | Male | [8][13] |

| 5.7 | 0.6 | < 0.001 | Female | [8][13] | |

| Heart Rate Change | Significant Reduction | No significant change | < 0.01 | Mixed | [8][13] |

| Respiratory Rate Change | Significant Reduction | No significant change | < 0.05 | Mixed | [8][13] |

| Electrodermal Activity | Significant Reduction | No significant change | < 0.05 | Mixed | [8][13] |

| Vomeronasal Cell EC50 | 200 nM (0.2 µM) | N/A | N/A | N/A | [2][7] |

Clinical Efficacy in Social Anxiety Disorder

The efficacy of fasedienol has been primarily evaluated in the PALISADE Phase 3 program, using a standardized public speaking challenge to induce anxiety in subjects with SAD.[14]

PALISADE-2 Phase 3 Trial Results

The PALISADE-2 trial was a multi-center, randomized, double-blind, placebo-controlled study that met its primary and secondary endpoints.[4][15]

| Endpoint | Parameter | Fasedienol (n=70) | Placebo (n=71) | Between-Group Difference | p-value | Reference |

| Primary | Mean Change in SUDS Score¹ | -13.8 | -8.0 | -5.8 | 0.015 | [4][5] |

| Secondary | CGI-I Responders² | 37.7% | 21.4% | 16.3% | 0.033 | [4][16] |

| Exploratory | PGI-C Responders³ | 40.6% | 18.6% | 22.0% | 0.003 | [16] |

| Exploratory | ≥20-point SUDS Improvement | 35.7% | 18.6% | 17.1% | 0.020 | [4][5] |

¹SUDS (Subjective Units of Distress Scale): Patient-rated scale from 0 (no anxiety) to 100 (highest anxiety).[17] ²CGI-I (Clinical Global Impression of Improvement): Clinician-rated scale; responders are 'very much' or 'much' less anxious.[16][17] ³PGI-C (Patient Global Impression of Change): Patient-rated scale; responders are 'very much' or 'much' less anxious.[16]

Safety and Tolerability

Across all clinical trials, fasedienol has demonstrated a favorable safety and tolerability profile.[4][12] Its mechanism, which avoids systemic absorption, is believed to contribute to this profile.[11] In the PALISADE-2 trial, no severe or serious adverse events (AEs) were reported, and no single treatment-emergent AE occurred at a rate above 1.5%.[4][16]

Experimental Protocols & Methodologies

PALISADE Phase 3 Program Clinical Trial Protocol

The PALISADE-2, -3, and -4 trials follow a similar design to assess the acute efficacy of fasedienol during an anxiety-provoking challenge.[11][6][18]

Key Design Elements:

-

Study Type : Multi-center, randomized, double-blind, placebo-controlled.[14][16]

-

Population : Adults aged 18-65 with a DSM-5 diagnosis of Social Anxiety Disorder.[18]

-

Inclusion Criteria : Liebowitz Social Anxiety Scale (LSAS) total score ≥70.[14][18]

-

Exclusion Criteria : Comorbid psychiatric conditions like bipolar disorder, psychosis; recent use of psychotropic medications or therapy.[18]

Experimental Procedure:

-

Screening (Visit 1) : Assess eligibility, including diagnosis and LSAS score.[16][19]

-

Baseline Challenge (Visit 2) : All subjects receive a placebo nasal spray and then participate in a 5-minute public speaking challenge (PSC). Patient-rated SUDS are recorded. Subjects must achieve a SUDS score of ≥70 to proceed.[16][19]

-

Treatment Visit (Visit 3) : Approximately one week after Visit 2, eligible subjects are randomized to receive either fasedienol (3.2 µg) or a placebo intranasally.[16][19]

-

Treatment Challenge : Following drug administration, subjects undergo a second 5-minute PSC, during which SUDS scores are again recorded.[16][19]

-

Post-Challenge Assessments : The CGI-I is completed by a trained clinician, and the PGI-C is completed by the subject.[16]

Clinical Trial Workflow Diagram

The following diagram outlines the workflow for the PALISADE Phase 3 trials.

Caption: Workflow of the PALISADE Phase 3 Clinical Trials.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Fasedienol - Wikipedia [en.wikipedia.org]

- 3. Social Anxiety Disorder Treatment | Vistagen's Fasedienol (this compound) [vistagen.com]

- 4. Vistagen Announces Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (this compound) Nasal Spray in Social Anxiety Disorder | Vistagen Therapeutics, Inc [vistagen.com]

- 5. AffaMed Therapeutics Announces Partner Vistagen Reports Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (this compound) Nasal Spray in Social Anxiety Disorder-Press Releases-AffaMed蔼睦医疗 [affamed.com]

- 6. xtalks.com [xtalks.com]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. researchgate.net [researchgate.net]

- 9. americanaddictioncenters.org [americanaddictioncenters.org]

- 10. Vistagen Presents Fasedienol (this compound) Safety and Exploratory Efficacy Data from Phase 3 Open-Label Social Anxiety Disorder Study at American Society for Clinical Psychopharmacology Annual Meeting - BioSpace [biospace.com]

- 11. Vistagen Initiates Fasedienol Repeat Dose Study for the Acute Treatment of Social Anxiety Disorder - BioSpace [biospace.com]

- 12. psychiatrictimes.com [psychiatrictimes.com]

- 13. Effect of fasedienol (this compound) pherine nasal spray and steroidal hormones on electrogram responses and autonomic nervous system activity in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hcplive.com [hcplive.com]

- 15. oxfordglobal.com [oxfordglobal.com]

- 16. Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (this compound) Nasal Spray in Social Anxiety Disorder (SAD) | CNS Spectrums | Cambridge Core [cambridge.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Fasedienol Nasal Spray for the Acute Treatment of Anxiety in Adults With Social Anxiety Disorder (PALISADE-3) | Clinical Research Trial Listing [centerwatch.com]

- 19. researchgate.net [researchgate.net]

Modulating the Olfactory-Amygdala Circuit for Anxiety: A Technical Overview of Ph94b (Fasedienol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ph94b (fasedienol) is an investigational, first-in-class, rapid-onset pherine nasal spray currently in late-stage clinical development for the acute treatment of social anxiety disorder (SAD).[1] Its novel mechanism of action, which involves the modulation of the olfactory-amygdala neural circuit, fundamentally differentiates it from current anxiolytic treatments.[2][3] Administered intranasally in low microgram doses, fasedienol activates peripheral nasal chemosensory neurons that ultimately regulate fear and anxiety circuits in the amygdala without requiring systemic absorption or direct interaction with central nervous system neurons.[4][5] This whitepaper provides a comprehensive technical overview of this compound, including its proposed mechanism of action, a summary of clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and clinical workflows.

Introduction: The Olfactory-Amygdala Circuit in Anxiety

The amygdala, a key component of the limbic system, plays a primary role in processing emotional responses, particularly fear and anxiety.[6][7] The olfactory system has a uniquely direct and powerful connection to the emotional centers of the brain.[8] Olfactory neurons project directly to the amygdala, allowing for the rapid and potent influence of scents on emotional states.[9] This intimate neuroanatomical relationship forms the basis of the olfactory-amygdala circuit, a critical pathway in the modulation of anxiety. Dysregulation of this circuit is implicated in the pathophysiology of anxiety disorders. This compound is designed to leverage this pathway to achieve rapid anxiolytic effects.

This compound (Fasedienol): Mechanism of Action

This compound is a synthetic neuroactive steroid, specifically 4,16-androstadien-3β-ol, a positional isomer of the endogenous pheromone androstadienol.[1][10] Unlike traditional anxiolytics such as benzodiazepines, which act as positive allosteric modulators of GABA-A receptors throughout the brain, this compound's mechanism is localized to the nasal passages and the subsequent neural circuits.[4][5][11]

The proposed mechanism of action is as follows:

-

Nasal Administration and Receptor Binding: Administered as a nasal spray, this compound binds to and activates chemosensory receptors on peripheral neurons in the nasal epithelium.[4][11]

-

Signal Transduction to the Olfactory Bulb: Activation of these nasal chemosensory neurons generates a signal that is transmitted to the olfactory bulb.[4]

-

Modulation of the Amygdala: Neurons from the olfactory bulb then project to the amygdala, where they modulate the activity of local neural circuits involved in fear and anxiety.[4][10] This is believed to involve the regulation of inhibitory GABAergic neurons within the amygdala.[4]

-

Anxiolytic Effect: The modulation of amygdalar circuits leads to a rapid reduction in anxiety symptoms.[4]

Crucially, this compound does not require systemic absorption to exert its effects, and plasma concentrations are typically below the limit of detection.[4][5] This localized action is thought to contribute to its favorable safety profile, which is devoid of the sedation and abuse liability associated with benzodiazepines.[4][11]

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy, safety, and tolerability of this compound in adults with social anxiety disorder. The primary efficacy endpoint in many of these studies is the change in the Subjective Units of Distress Scale (SUDS) during a public speaking challenge.

| Study Phase | Endpoint | This compound (3.2 µg) | Placebo | Significance | Reference |

| Phase 2 | Mean reduction in SUDS score during public speaking challenge | Significantly greater than placebo | - | p < 0.05 | [10] |

| Phase 3 (PALISADE-2) | Primary, secondary, and exploratory efficacy endpoints | Met | - | Positive Results | |

| Phase 3 (Open-Label) | Mean reduction on Liebowitz Social Anxiety Scale (LSAS) | -16 points (1 month), -20 points (2 months), -24 points (3 months) | N/A | Clinically Meaningful | [2] |

| Healthy Volunteers | Electroneurogram (EGNR) Amplitude Increase | Males: 5.0 mV, Females: 5.7 mV | 0.6 mV | p < 0.001 | [12] |

| Healthy Volunteers | Autonomic Nervous System Response | Rapid reduction in respiratory rate, heart rate, and electrodermal activity | No significant change | p < 0.05 | [12] |

Experimental Protocols

The clinical development of this compound has utilized a standardized experimental model to induce anxiety in a controlled setting, allowing for the objective assessment of the drug's acute effects.

Public Speaking Challenge (PSC) Model

A common paradigm in this compound clinical trials is the public speaking challenge.[13][14][15]

-

Screening Phase (3-35 days): Subjects undergo screening to confirm a diagnosis of Social Anxiety Disorder (SAD) based on the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5), often confirmed with the Mini-International Neuropsychiatric Interview (MINI).[13][15] Inclusion criteria typically require a Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.[13]

-

Treatment Phase:

-

Eligible subjects are randomized to receive either this compound (typically a 3.2 µg dose) or a placebo nasal spray.[13]

-

The nasal spray is self-administered approximately 15-20 minutes before the PSC.[4][13]

-

Subjects then participate in a 5-minute public speaking challenge, often delivered in front of an audience or camera.[13][14][15]

-

During the challenge, subjects are asked to rate their anxiety levels using the SUDS, which is recorded by a trained observer.[13][15]

-

-

Follow-up Phase: Safety and psychiatric assessments are repeated at follow-up visits.[14][15]

Key Inclusion and Exclusion Criteria

-

Inclusion:

-

Exclusion:

Clinical Trial Workflow for this compound

Caption: Standardized public speaking challenge workflow.

Safety and Tolerability

Across multiple studies, this compound has been generally well-tolerated.[14] Long-term, open-label studies with as-needed administration (up to four times daily) have not identified new safety signals.[2][16] The most common treatment-emergent adverse event (TEAE) reported is headache.[2] Notably, in a Phase 3 open-label safety trial, only 2.9% of participants discontinued due to a TEAE.[14] The safety profile of this compound is consistent with its proposed mechanism of action, which avoids systemic distribution and direct CNS effects.[2][3]

Conclusion and Future Directions

This compound represents a novel approach to the treatment of social anxiety disorder, directly targeting the olfactory-amygdala circuit to achieve rapid anxiolytic effects without the side effects and safety concerns associated with current systemic medications.[3][11] The data from clinical trials support its potential as a fast-acting, on-demand treatment for anxiety-provoking situations.[5][14] Ongoing and future research will continue to elucidate the nuances of its mechanism and confirm its efficacy and safety in broader patient populations. The development of this compound highlights the therapeutic potential of targeting specific neural circuits through unconventional pathways for the treatment of neuropsychiatric disorders.

References

- 1. Fasedienol - Wikipedia [en.wikipedia.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Vistagen to Present Fasedienol (this compound) Safety and Exploratory Efficacy Data from Phase 3 Open-Label Social Anxiety Disorder Study at American Society for Clinical Psychopharmacology Annual Meeting - BioSpace [biospace.com]

- 4. vistagen.com [vistagen.com]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. Amygdala - Wikipedia [en.wikipedia.org]

- 7. Understanding Emotions: Origins and Roles of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. When the Sense of Smell Meets Emotion: Anxiety-State-Dependent Olfactory Processing and Neural Circuitry Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pavlovian Olfactory Fear Conditioning: Its Neural Circuity and Importance for Understanding Clinical Fear-Based Disorders [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. americanaddictioncenters.org [americanaddictioncenters.org]

- 12. Effect of fasedienol (this compound) pherine nasal spray and steroidal hormones on electrogram responses and autonomic nervous system activity in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. This compound Nasal Spray for Social Anxiety Disorder · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 15. This compound Nasal Spray for Anxiety Induced by a Public Speaking Challenge - 2 | Clinical Research Trial Listing [centerwatch.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Binding Affinity of PH94B to Nasal Chemosensory Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PH94B (fasedienol) is a novel, first-in-class investigational neuroactive steroid formulated as a nasal spray for the acute treatment of anxiety disorders, most notably Social Anxiety Disorder (SAD). Its mechanism of action is fundamentally distinct from current anxiolytics, as it does not require systemic uptake or direct action on central nervous system (CNS) receptors to exert its therapeutic effects.[1][2][3] Instead, this compound is administered intranasally in microgram doses and acts on peripheral chemosensory neurons within the nasal passages.[1][4] This local action triggers neural circuits that modulate brain regions associated with fear and anxiety, such as the amygdala.[2][5] This document provides a detailed technical guide on the binding affinity and mechanism of action of this compound at these nasal chemosensory receptors, based on publicly available data.

Quantitative Data on this compound Bioactivity

While specific binding affinity constants such as Kd or Ki are not extensively detailed in the public domain, in vitro and in vivo studies have provided quantitative measures of this compound's potent bioactivity. These findings indicate a high affinity for a subset of G-protein coupled nasal chemosensory receptors.[6]

| Parameter | Value | Description | Source |

| EC50 | 0.2 µM | Half-maximal effective concentration for inducing inward currents in isolated human vomeronasal receptor cells.[4][6] | --INVALID-LINK-- |

| ED50 | 0.4 µg | Effective dose for 50% of maximal depolarization of the human nasal chemosensory epithelium in vivo.[6] | --INVALID-LINK-- |

| Clinical Dose | 3.2 µg | Acute administrative dose used in Phase 3 clinical trials for Social Anxiety Disorder.[7] | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound is a synthetic neuroactive steroid that acts as a pherine.[5] Unlike classical neurosteroids, it does not bind to steroidal hormone receptors or directly modulate GABA-A receptors, the primary target of benzodiazepines.[3] Its anxiolytic effect is initiated by binding to chemosensory receptors on neurons in the nasal epithelium, believed to be concentrated in the vomeronasal organ (VNO) region.[4][6]

The precise receptor subtype that this compound interacts with has not been definitively identified in published literature. However, it is proposed to be a member of the vomeronasal receptor family, likely a G-protein coupled receptor (GPCR).[6] Upon binding, a rapid signaling cascade is initiated within the chemosensory neuron, leading to depolarization and the generation of an action potential. This signal is then transmitted via the olfactory nerves to the accessory olfactory bulb and subsequently to limbic areas of the brain, including the amygdala and hypothalamus, which are critically involved in the regulation of fear and anxiety.[2][5]

This proposed mechanism is supported by preclinical studies showing that intranasally administered radiolabeled this compound is largely confined to the nasal passages, with minimal or undetectable levels in the CNS.[1][3]

Experimental Protocols

The quantitative data and mechanistic understanding of this compound are derived from a combination of in vitro and in vivo electrophysiological studies.

In Vitro Patch-Clamp Electrophysiology on Isolated Human Vomeronasal Cells

This technique is employed to measure the direct effect of this compound on the electrical properties of individual nasal chemosensory neurons.

Methodology Outline:

-

Cell Isolation: Human vomeronasal receptor cells are isolated from biopsy tissues. The specific protocols for isolation are proprietary but would generally involve enzymatic digestion and mechanical dissociation to obtain individual sensory neurons.

-

Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance "gigaseal" with the membrane of an isolated neuron. This allows for the measurement of ion flow through channels in the cell membrane.

-

This compound Application: this compound, at varying concentrations, is applied to the isolated neuron.

-

Data Acquisition: The resulting inward currents (depolarization) are recorded. The concentration of this compound that produces 50% of the maximum response is determined as the EC50 value.[4][6]

In Vivo Electrogram of the Nasal Chemosensory Epithelium (Electro-olfactogram - EOG)

This in vivo technique measures the summated electrical response of a population of chemosensory neurons in the nasal epithelium upon stimulation.

Methodology Outline:

-

Subject Preparation: The study is conducted on human volunteers.

-

Electrode Placement: A non-polarizable recording electrode is placed on the surface of the nasal chemosensory mucosa, often in the region of the vomeronasal organ. A reference electrode is placed elsewhere.

-

This compound Administration: A controlled dose of aerosolized this compound is delivered to the nasal cavity.

-

Signal Recording: The change in electrical potential (depolarization) of the nasal epithelium is recorded. The dose that elicits 50% of the maximal response is determined as the ED50.[6]

Conclusion

This compound represents a novel approach to anxiolytic therapy, with a mechanism of action centered on the peripheral nasal chemosensory system. The available data indicates that it is a potent activator of these neurons, initiating a rapid neural signaling cascade that modulates brain centers for fear and anxiety without requiring systemic distribution. Further research to identify the specific receptor subtype(s) and fully elucidate the downstream signaling components will provide a more complete understanding of this innovative therapeutic agent.

References

- 1. The functionality of the human vomeronasal organ (VNO): evidence for steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. VistaGen Therapeutics Reports New Preclinical Mechanism of Action Data Supporting this compound’s Potential Anti-Anxiety Activity via Peripheral Nasal Neurons without Entry into the Brain | Vistagen Therapeutics, Inc [vistagen.com]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. Apical and basal neurones isolated from the mouse vomeronasal organ differ for voltage-dependent currents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The clinical significance of the human vomeronasal organ - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for the Anxiolytic Effects of Ph94b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ph94b (Fasedienol) is a first-in-class, intranasally administered, synthetic neuroactive steroid currently in late-stage clinical development for the acute treatment of anxiety disorders, most notably Social Anxiety Disorder (SAD). Preclinical evidence indicates a novel mechanism of action that differentiates it from all currently approved anxiolytics, including benzodiazepines. This compound is proposed to exert its anxiolytic effects through the local activation of chemosensory neurons in the nasal passages, which in turn modulate neural circuits in the amygdala, a key brain region involved in fear and anxiety processing. This mechanism does not require systemic absorption or direct interaction with GABA-A receptors, suggesting a favorable safety profile with a reduced risk of systemic side effects commonly associated with current anxiolytic medications. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its mechanism of action, biodistribution, and physiological effects.

Mechanism of Action

This compound's anxiolytic properties are attributed to its unique mechanism of action, which initiates in the peripheral nervous system and remotely modulates central neural circuits.

1.1. Peripheral Activation of Chemosensory Neurons

Administered as a nasal spray in microgram doses, this compound is designed to act locally on chemosensory receptors of neurons within the nasal epithelium.[1][2][3][4] These neurons are distinct from olfactory neurons responsible for the sense of smell; this compound itself is odorless.

1.2. Modulation of Amygdala-Centered Neural Circuits

The activated nasal chemosensory neurons transmit signals via the olfactory bulbs to the limbic system, particularly the amygdala.[5] This neural signaling is believed to modulate the activity of circuits within the amygdala that are implicated in the expression of fear and anxiety.[5] This indirect modulation of central circuits from the periphery is a key differentiator of this compound's mechanism.

1.3. Distinction from Benzodiazepines

A crucial aspect of this compound's preclinical profile is its lack of direct activity at GABA-A receptors.[3][4] In vitro electrophysiology studies have demonstrated that this compound does not act as a positive allosteric modulator of GABA-A receptors, the primary mechanism of benzodiazepines.[3][4] This distinction suggests that this compound may not produce the sedative, cognitive-impairing, and dependence-inducing effects associated with benzodiazepine use.

Preclinical Data

The following sections present the available quantitative preclinical data for this compound. It is important to note that while numerous sources allude to the anxiolytic effects of this compound in preclinical models, detailed quantitative data from traditional rodent behavioral assays of anxiety (e.g., elevated plus-maze, stress-induced hyperthermia) are not extensively available in the public domain.

2.1. Biodistribution Studies

A key preclinical study in laboratory rats investigated the distribution of a single intranasal dose of radiolabeled [14C]this compound.[1] The results strongly support the proposed localized mechanism of action.

Table 1: Tissue Distribution of [14C]this compound Following Intranasal Administration in Rats [1]

| Tissue | Distribution |

| Nasal Passages | Largely confined to this area |

| Central Nervous System (Brain) | Minimal or undetectable levels |

| Other Tissues (Systemic Circulation) | Minimal or undetectable levels |

2.2. In Vitro Receptor Binding Studies

To elucidate the molecular mechanism of action, in vitro studies were conducted to assess the interaction of this compound with GABA-A receptors.

Table 2: In Vitro Effects of this compound on GABA-A Receptors [3][4]

| Assay | Finding |

| GABA-A Receptor Modulation | No direct activation or positive allosteric modulation observed |

| Comparison with Benzodiazepines | Mechanism of action is distinct from benzodiazepines |

2.3. Human Nasal Mucosa Electrophysiology and Autonomic Nervous System Response

A study in healthy human volunteers investigated the physiological response to intranasal this compound administration by measuring the electrogram of the nasal chemosensory mucosa (EGNR) and autonomic nervous system (ANS) parameters.

Table 3: Effects of Intranasal this compound (0.4 µg) on Nasal Electrophysiology and Autonomic Nervous System in Healthy Volunteers [6]

| Parameter | Result | p-value |

| EGNR Amplitude (mV) | ||

| Male | 5.0 (vs. 0.6 for control) | < 0.001 |

| Female | 5.7 (vs. 0.6 for control) | < 0.001 |

| Autonomic Nervous System | ||

| Respiratory Rate | Significantly reduced vs. control | < 0.05 |

| Heart Rate | Significantly reduced vs. control | < 0.01 |

| Electrodermal Activity | Significantly reduced vs. control | < 0.05 |

| Subjective Feeling | 81% reported feeling less tense/more relaxed | N/A |

Experimental Protocols

3.1. Radiolabeled Biodistribution Study in Rats

-

Objective: To determine the tissue distribution of this compound following intranasal administration.[1]

-

Test System: Laboratory rats.[1]

-

Test Article: Radiolabeled carbon-14 this compound ([14C]this compound).

-

Administration: A single intranasal dose.

-

Methodology:

-

A cohort of laboratory rats received a single intranasal administration of [14C]this compound.

-

At various time points post-administration, tissues including the nasal passages, brain, and other major organs were collected.

-

The concentration of radioactivity in each tissue was quantified to determine the distribution of the compound.

-

-

Key Findings: The majority of the administered dose was localized to the nasal passages, with minimal to no detectable radioactivity in the brain and systemic circulation, supporting a local mechanism of action.

3.2. In Vitro Electrophysiology Study

-

Objective: To investigate the direct effects of this compound on GABA-A receptors.[3][4]

-

Test System: Cell lines expressing human GABA-A receptors.

-

Methodology:

-

Patch-clamp electrophysiology was used to measure ion flow through GABA-A receptors in the presence of GABA.

-

This compound was applied to the cells at various concentrations to assess its ability to modulate the GABA-A receptor response.

-

The effects of this compound were compared to those of known GABA-A receptor modulators, such as benzodiazepines.

-

-

Key Findings: this compound did not directly activate or positively modulate GABA-A receptors, indicating a mechanism of action distinct from that of benzodiazepines.[3][4]

3.3. Human Nasal Electrophysiology and Autonomic Response Study

-

Objective: To measure the physiological response to intranasal this compound in humans.[6]

-

Subjects: Healthy adult male and female volunteers.[6]

-

Test Article: this compound (0.4 µg) administered as a nasal spray.[6]

-

Control: Vehicle (propylene glycol) nasal spray.[6]

-

Methodology:

-

The local electrogram of the nasal chemosensory mucosa (EGNR) was continuously monitored.

-

Autonomic nervous system parameters, including respiratory rate, heart rate, and electrodermal activity, were recorded before and after administration of the test article or control.

-

Subjective feelings of relaxation or tension were also reported.

-

-

Key Findings: this compound significantly increased EGNR amplitude and reduced markers of sympathetic autonomic nervous system activity, consistent with an anxiolytic effect.[6]

Visualizations

4.1. Proposed Signaling Pathway of this compound

4.2. Experimental Workflow for Preclinical Biodistribution Study

Conclusion

The available preclinical evidence for this compound supports a novel and differentiated mechanism for the acute treatment of anxiety. Its localized action in the nasal periphery, coupled with its lack of direct GABA-A receptor modulation, presents a promising therapeutic profile. While the current body of public-domain preclinical data provides a strong foundation for its mechanism of action, further publication of detailed behavioral data from well-established animal models of anxiety would be beneficial to the scientific community for a more comprehensive understanding of its anxiolytic potential. The ongoing late-stage clinical trials will be crucial in ultimately defining the efficacy and safety of this innovative therapeutic candidate.

References

- 1. vistagen.com [vistagen.com]

- 2. Vistagen Presents New Fasedienol (this compound) Research at 2023 Anxiety and Depression Association of America Conference - BioSpace [biospace.com]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. VistaGen Reports Positive Preclinical Data Differentiating Mechanism of Action of this compound from Risk-Ridden Benzodiazepines [prnewswire.com]

- 5. Fasedienol (this compound) | Vistagen's Innovative Treatment for Social Anxiety [vistagen.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on PH94B and its Effect on GABAergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

PH94B is a first-in-class, odorless, rapid-onset neuroactive steroid nasal spray in late-stage clinical development for the acute treatment of social anxiety disorder (SAD). Its mechanism of action represents a significant departure from traditional anxiolytics, such as benzodiazepines. Preclinical and clinical data indicate that this compound does not exert its anxiolytic effects through direct interaction with GABAergic neurons. Instead, it acts peripherally on chemosensory neurons in the nasal epithelium, triggering a neural cascade that indirectly modulates the activity of GABAergic circuits in the amygdala, a key brain region involved in fear and anxiety processing. This whitepaper provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its indirect effects on GABAergic neurons. It includes a summary of key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of the proposed signaling pathways and experimental workflows.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions worldwide. While existing treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, can be effective, they are often associated with a delayed onset of action, systemic side effects, and the potential for dependence and abuse. This compound (also known as fasedienol) offers a novel therapeutic approach. Administered intranasally at microgram doses, it produces rapid-onset anxiolytic effects within approximately 15 minutes without the need for systemic uptake and distribution to the brain.[1][2] This unique profile is attributed to its distinct mechanism of action, which differentiates it from direct GABAA receptor modulators.

Mechanism of Action of this compound

The proposed mechanism of action of this compound is initiated by its binding to chemosensory receptors located on neurons in the nasal passages.[3][4] This interaction triggers a cascade of neural signals that are transmitted to the brain, ultimately leading to the suppression of fear and anxiety. A critical aspect of this mechanism is that this compound does not need to cross the blood-brain barrier to exert its therapeutic effects.[5][6]

Indirect Modulation of GABAergic Neurons in the Amygdala

Evidence suggests that the neural signals originating from the nasal chemosensory neurons travel to the olfactory bulb and then project to the amygdala, particularly the central amygdala.[7] The central amygdala is a critical hub for processing fear and anxiety-related behaviors and is densely populated with GABAergic neurons. This compound is believed to indirectly regulate the activity of these inhibitory GABAergic neurons, leading to a reduction in the hyperexcitability of the amygdala associated with anxiety states.[7] This indirect modulation of GABAergic circuits is a key differentiator from benzodiazepines, which directly bind to and potentiate GABAA receptors throughout the central nervous system.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro GABAA Receptor Modulation

| Compound | Test | Concentration Range | Result | EC50/IC50 |

| This compound | GABAA Receptor Potentiation | 0.03 - 10 µM | No significant potentiation | Not calculable |

| GABAA Receptor Agonist Activity | Up to 10 µM | No agonist effects | Not applicable | |

| GABAA Receptor Antagonist Activity | Up to 10 µM | No antagonist effects | Not applicable | |

| Diazepam | GABAA Receptor Potentiation | 0.003 - 1.0 µM | Potentiation up to 300% | 72 nM |

| Bicuculline | GABAA Receptor Antagonist Activity | 0.032 - 100 µM | Antagonistic effects | 1.6 µM |

| GABA | GABAA Receptor Agonist Activity | 0.1 - 30 µM | Agonist effects | 4.7 µM |

Data sourced from in vitro patch recording electrophysiology studies conducted by Eurofins Discovery.[7]

Table 2: Clinical Efficacy in Social Anxiety Disorder (PALISADE-2 Trial)

| Outcome Measure | This compound (n=70) | Placebo (n=71) | p-value |

| Change in mean SUDS score | -13.8 | -8.0 | 0.015 |

| CGI-I Responders | 37.7% | 21.4% | 0.033 |

SUDS: Subjective Units of Distress Scale; CGI-I: Clinical Global Impression of Improvement. Data from a public speaking challenge in adults with SAD.

Experimental Protocols

In Vitro GABAA Receptor Modulation Study

Objective: To determine if this compound directly modulates the function of human GABAA receptors.

Methodology:

-

Cell Line: Cells transfected with human GABAA α1/β2/γ2 receptors were used.

-

Technique: In vitro patch recording electrophysiology (whole-cell voltage-clamp).

-

Procedure:

-

Cells were voltage-clamped at a holding potential of -60 mV.

-

Test compounds (this compound, Diazepam, Bicuculline, GABA) were applied at various concentrations to the perfusate for 2 seconds, followed by a 60-second wash.

-

Peak inward currents in response to the application of GABA in the presence of the test compound were measured.

-

To assess agonist properties, test compounds were applied in the absence of GABA.

-

To assess antagonist properties, the ability of the test compound to inhibit GABA-induced currents was measured.

-

-

Data Analysis: Concentration-response curves were generated to determine EC50 (for agonists and potentiators) and IC50 (for antagonists) values. A potentiation or inhibition effect of less than 25% was considered non-significant.[7]

Preclinical Tissue Distribution Study

Objective: To determine the distribution of this compound in the brain and peripheral tissues following intranasal administration in rats.

Methodology:

-

Subjects: Male and female Long-Evans rats.

-

Test Article: Radiolabeled [14C]-PH94B.

-

Procedure:

-

A single intranasal dose of [14C]-PH94B was administered to the rats.

-

At various time points post-administration, tissues (including brain, nasal turbinates, and other organs) and blood were collected.

-

The concentration of radioactivity in each tissue was quantified.

-

-

Key Finding: The highest concentration of radiolabeled this compound was found in the nasal turbinates, with minimal or undetectable levels in the central nervous system, indicating limited systemic absorption and brain penetration.[6][8]

Clinical Trial for Social Anxiety Disorder (PALISADE Program)

Objective: To evaluate the efficacy, safety, and tolerability of this compound for the acute treatment of anxiety in adults with SAD.

Methodology:

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: Adults with a diagnosis of SAD.

-

Procedure:

-

Screening Visit: Participants were assessed for eligibility.

-

Baseline Visit (Visit 2): All participants received a single-blind placebo nasal spray and then underwent a 5-minute public speaking challenge. Their anxiety levels were assessed using the Subjective Units of Distress Scale (SUDS).

-

Treatment Visit (Visit 3): Participants who experienced significant anxiety at the baseline visit were randomized to receive either this compound or a placebo in a double-blind manner, followed by a second public speaking challenge. SUDS scores were recorded again.

-

-

Primary Endpoint: Change in SUDS score from baseline to the treatment visit.

Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: In Vitro Electrophysiology Experimental Workflow.

Caption: PALISADE Clinical Trial Workflow.

Conclusion

This compound represents a paradigm shift in the treatment of anxiety disorders. Its novel mechanism of action, which involves the peripheral activation of nasal chemosensory neurons and subsequent indirect modulation of central GABAergic circuits in the amygdala, distinguishes it from all currently available anxiolytics. The lack of direct GABAA receptor binding and minimal systemic exposure contribute to its favorable safety and tolerability profile, devoid of the sedative and cognitive side effects associated with benzodiazepines. The rapid onset of action and as-needed administration offer a significant advantage for individuals with social anxiety disorder. Further research into the precise neural circuits modulated by this compound will continue to elucidate its unique therapeutic effects and potential applications in other anxiety-related conditions.

References

- 1. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurosteroid Access to the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VistaGen Therapeutics Reports New Preclinical Mechanism of Action Data Supporting this compound’s Potential Anti-Anxiety Activity via Peripheral Nasal Neurons without Entry into the Brain | Vistagen Therapeutics, Inc [vistagen.com]

- 4. vistagen.com [vistagen.com]

- 5. VistaGen Therapeutics Reports New Preclinical Mechanism of [globenewswire.com]

- 6. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VistaGen Reports Positive Preclinical Data Differentiating Mechanism of Action of this compound from Risk-Ridden Benzodiazepines [prnewswire.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

PH94B (Fasedienol): A Technical Overview of its Potential as a Novel Treatment for Anxiety Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PH94B (fasedienol) is a first-in-class, investigational neuroactive steroid formulated as a rapid-onset nasal spray. Its novel mechanism of action, which involves the peripheral activation of nasal chemosensory neurons without systemic absorption, distinguishes it from current anxiolytic treatments. While the primary clinical development of fasedienol has focused on Social Anxiety Disorder (SAD), its unique pharmacological profile suggests therapeutic potential across a spectrum of anxiety-related conditions. This technical guide provides a comprehensive overview of the existing data on fasedienol, its proposed mechanism of action, and the current state of research into its efficacy in anxiety disorders beyond SAD, with a particular focus on Adjustment Disorder with Anxiety (AjDA).

Mechanism of Action

Fasedienol's proposed mechanism of action is fundamentally different from traditional anxiolytics like benzodiazepines or selective serotonin reuptake inhibitors (SSRIs). It is designed to be administered intranasally in low microgram doses, acting locally on peripheral chemosensory neurons in the nasal passages.[1][2] This local action is believed to trigger a cascade of neural signals that ultimately modulate brain circuits associated with fear and anxiety, particularly the amygdala.[1][3]

Key characteristics of fasedienol's mechanism include:

-

Peripheral Activation: Fasedienol binds to receptors on peripheral nasal chemosensory neurons, initiating a neural signaling cascade.[1]

-

No Systemic Absorption: Preclinical studies in laboratory rats using radiolabeled fasedienol have shown that the compound is largely confined to the nasal passages with minimal or undetectable levels in other tissues, including the central nervous system (CNS).[1][2] This lack of systemic uptake is a key differentiator, suggesting a lower risk of systemic side effects.

-

Indirect Neuromodulation: The activation of nasal chemosensory neurons leads to the stimulation of subsets of neurons in the olfactory bulb. These neurons, in turn, connect to and modulate the neurocircuitry of the limbic amygdala, a brain region critically involved in processing fear and anxiety.

-

GABAergic System Involvement: The therapeutic effects of fasedienol are thought to be mediated by the indirect regulation of GABAergic neurons in the central amygdala.[4] However, unlike benzodiazepines, fasedienol does not directly bind to or act as a positive allosteric modulator of GABA-A receptors.[1] This suggests a potential for anxiolysis without the sedative effects and abuse potential associated with benzodiazepines.

Signaling Pathway of this compound (Fasedienol)

Caption: Proposed mechanism of action of intranasal this compound (fasedienol).

Clinical Development in Social Anxiety Disorder (SAD)

The most extensive clinical data for fasedienol comes from its development program for the acute treatment of SAD. The PALISADE program, consisting of multiple Phase 3 clinical trials, has evaluated the efficacy, safety, and tolerability of fasedienol in adults with SAD. These trials typically utilize a public speaking challenge to induce anxiety and measure the acute effects of the drug.

Key Efficacy and Safety Findings in SAD

The PALISADE-2 Phase 3 trial met its primary and secondary endpoints, demonstrating a statistically significant reduction in anxiety compared to placebo.[5]

| PALISADE-2 Trial: Key Outcomes | Fasedienol | Placebo | p-value |

| Primary Endpoint: Mean Change in SUDS Score | -13.8 | -8.0 | 0.015 |

| Secondary Endpoint: CGI-I Responders | 37.7% | 21.4% | 0.033 |

| Exploratory Endpoint: PGI-C Responders | 40.6% | 18.6% | 0.003 |

| Exploratory Endpoint: ≥20-point SUDS Improvement | 35.7% | 18.6% | 0.020 |

SUDS: Subjective Units of Distress Scale; CGI-I: Clinical Global Impression of Improvement; PGI-C: Patient's Global Impression of Change.

Across clinical trials, fasedienol has been generally well-tolerated, with no severe or serious adverse events reported.[5] The safety profile is consistent with its proposed mechanism of limited systemic exposure.

Potential in Other Anxiety Disorders

The novel mechanism of action of fasedienol, which targets the fundamental neurocircuitry of fear and anxiety in the amygdala, provides a strong rationale for its potential therapeutic application in other anxiety disorders. While clinical development in these areas is still in its early stages, some progress has been made, particularly in Adjustment Disorder with Anxiety.

Adjustment Disorder with Anxiety (AjDA)

VistaGen Therapeutics has completed a Phase 2a clinical trial (NCT04404192) to evaluate the efficacy, safety, and tolerability of fasedienol for the treatment of AjDA.[6]

Experimental Protocol: Phase 2a Study in AjDA (NCT04404192)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled clinical trial.[7]

-

Participants: Approximately 40 adults diagnosed with Adjustment Disorder with Anxiety.[6]

-

Intervention: this compound (fasedienol) nasal spray administered four times per day for four weeks.[7]

-

Primary Outcome Measure: The change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) score at the end of the four-week treatment period.[6][7]

-

Status: The last patient completed the study protocol in January 2023, and topline results were anticipated in the first quarter of 2023.[7] As of the date of this document, the quantitative results of this trial have not been publicly released.

Experimental Workflow: Phase 2a Trial of this compound in AjDA

Caption: Workflow for the Phase 2a clinical trial of this compound in AjDA.

Other Potential Indications

VistaGen Therapeutics has indicated potential clinical development of fasedienol for other anxiety-related conditions, including:

-

Generalized Anxiety Disorder (GAD)

-

Panic Disorder

-

Post-Traumatic Stress Disorder (PTSD)

-

Procedural Anxiety

-

Postpartum Anxiety

However, at present, there is a lack of publicly available preclinical or clinical data for fasedienol in these specific disorders. The rationale for its use in these conditions is based on the theoretical applicability of its mechanism of action to the shared neurobiological underpinnings of anxiety.

Preclinical Data and Rationale for Broader Application

The primary preclinical evidence supporting fasedienol's anxiolytic potential comes from studies demonstrating its localized action in the nasal cavity and its lack of direct GABA-A receptor modulation.[1][2] A study in healthy adult volunteers showed that intranasal fasedienol, but not steroidal hormones, activated the local electrogram of nasal chemosensory neurons and rapidly reduced autonomic nervous system responses, consistent with a sympatholytic effect.[8] A significant majority (81%) of participants reported feeling less tense and more relaxed after receiving fasedienol.[8]

While these studies were not conducted in specific models of GAD, Panic Disorder, or PTSD, the findings suggest a general anxiolytic effect that could be beneficial in conditions characterized by hyperarousal and sympathetic nervous system overactivity. Further preclinical research using established animal models of these specific anxiety disorders would be necessary to provide a more direct rationale for clinical development in these areas.

Data Summary

Table 1: Overview of this compound (Fasedienol) Clinical Trials

| Anxiety Disorder | Trial Phase | Identifier | Status | Primary Endpoint | Results |

| Social Anxiety Disorder (SAD) | Phase 3 (PALISADE-2) | NCT05011396 | Completed | Change in SUDS Score | Met primary and secondary endpoints |

| Social Anxiety Disorder (SAD) | Phase 3 (PALISADE-1) | NCT04754802 | Completed | Change in SUDS Score | Did not meet primary endpoint |

| Adjustment Disorder with Anxiety (AjDA) | Phase 2a | NCT04404192 | Completed | Change in HAM-A Score | Results not yet publicly available |

Table 2: Safety and Tolerability of this compound (Fasedienol) in a Long-Term, Open-Label SAD Study

| Adverse Event | Frequency |

| Treatment-Emergent Adverse Events (TEAEs) | 56.8% |

| Considered Treatment-Related | ~20% of TEAEs |

| Most Common TEAEs (>5%) | Headache (17%), COVID-19 Infection (11.4%) |

| Severe TEAEs | 1.9% (none considered treatment-related) |

| Discontinuation due to TEAEs | 2.9% |

Conclusion and Future Directions

This compound (fasedienol) represents a promising and innovative approach to the treatment of anxiety disorders. Its unique, non-systemic mechanism of action offers the potential for rapid anxiolysis without the side effects and safety concerns associated with current systemic medications. While the clinical evidence is most robust for Social Anxiety Disorder, the completion of a Phase 2a trial in Adjustment Disorder with Anxiety marks a significant step towards exploring its broader utility.

For drug development professionals and researchers, the key next steps will be the public dissemination of the results from the Phase 2a AjDA trial. Positive results would provide a strong impetus for further investigation into other anxiety disorders. Additionally, preclinical studies in established animal models of Generalized Anxiety Disorder, Panic Disorder, and PTSD are warranted to build a more comprehensive data package and to elucidate any disorder-specific nuances in the therapeutic effects of fasedienol. The continued development of fasedienol could herald a new era of targeted, non-systemic treatments for a range of debilitating anxiety conditions.

References

- 1. VistaGen Therapeutics Reports New Preclinical Mechanism of Action Data Supporting this compound’s Potential Anti-Anxiety Activity via Peripheral Nasal Neurons without Entry into the Brain | Vistagen Therapeutics, Inc [vistagen.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. americanaddictioncenters.org [americanaddictioncenters.org]

- 5. tradersque.com [tradersque.com]

- 6. VistaGen Therapeutics Expands Clinical Development of this compound with Initiation of Phase 2A Trial in Adjustment Disorder | Vistagen Therapeutics, Inc [vistagen.com]

- 7. Vistagen Announces Completion of Last Patient, Last Visit in Phase 2 Clinical Trial of this compound for the Treatment of Adjustment Disorder with Anxiety | Vistagen Therapeutics, Inc [vistagen.com]

- 8. Effect of fasedienol (this compound) pherine nasal spray and steroidal hormones on electrogram responses and autonomic nervous system activity in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PH94B Intranasal Spray

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, delivery, and proposed mechanism of action of PH94B, an investigational pherine intranasal spray for the acute treatment of social anxiety disorder (SAD). The included protocols are intended to serve as a guide for the development and evaluation of similar intranasal drug delivery systems.

This compound Intranasal Spray Formulation

This compound, chemically known as fasedienol (4,16-androstadien-3β-ol), is a neuroactive steroid formulated as an aqueous-based solution for intranasal administration.[1][2] The formulation is designed for rapid onset of action by targeting chemosensory neurons in the nasal passages without the need for systemic absorption.[3]

Representative Formulation Composition

While the exact composition of the this compound clinical trial formulation is proprietary, a representative formulation for a sterile, multi-dose nasal spray can be developed based on common pharmaceutical practices.

| Component | Function | Representative Concentration (w/v) |

| This compound (Fasedienol) | Active Pharmaceutical Ingredient | 0.0008% - 0.0064% (to achieve doses of 0.8 µg to 6.4 µg per 100 µL spray) |

| Propylene Glycol | Vehicle/Solubilizer | 1.0% - 5.0%[4] |

| Sodium Chloride | Tonicity-adjusting agent | q.s. to achieve isotonicity (approx. 0.9%) |

| Sodium Phosphate (Monobasic and Dibasic) | Buffering agents | q.s. to maintain pH between 4.5 and 6.5[5] |

| Benzalkonium Chloride | Preservative (for multi-dose) | 0.01% - 0.02% |

| Purified Water | Solvent | q.s. to 100% |

Manufacturing Protocol: Representative Process for a Sterile Nasal Solution

The manufacturing process for a sterile this compound nasal solution should be conducted under aseptic conditions.[6]

1.2.1. Compounding:

-

In a sterile, stainless-steel vessel, add approximately 80% of the final volume of purified water.

-

Sequentially dissolve the buffering agents (sodium phosphate monobasic and dibasic) and mix until fully dissolved.

-

Add and dissolve the tonicity-adjusting agent (sodium chloride).

-

In a separate vessel, dissolve the this compound active pharmaceutical ingredient in propylene glycol with gentle warming if necessary, to ensure complete dissolution.

-

Add the this compound-propylene glycol concentrate to the main compounding vessel and mix thoroughly.

-

If required for a multi-dose formulation, add and dissolve the preservative (benzalkonium chloride).

-

Adjust the pH of the solution to the target range (4.5-6.5) using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide) if necessary.[5]

-

Add purified water to the final volume and mix until a homogenous solution is achieved.

1.2.2. Sterilization and Filling:

-

Sterilize the bulk solution by filtration through a 0.22 µm sterile filter into a sterile receiving vessel.

-

Aseptically fill the sterile solution into pre-sterilized nasal spray bottles.

-

Aseptically apply and torque the pre-sterilized nasal spray pumps onto the bottles.

1.2.3. Packaging and Labeling:

-

Label the filled bottles and package them into secondary containers with patient information leaflets.

Quality Control Protocols

A series of quality control tests are essential to ensure the safety, efficacy, and consistency of the this compound intranasal spray.[7][8]

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution, free from visible particles. |

| pH | Potentiometry | 4.5 - 6.5 |

| Osmolality | Osmometer | 250 - 350 mOsm/kg |

| Viscosity | Viscometer | 1 - 15 cP |

| This compound Content (Assay) | HPLC-UV | 90.0% - 110.0% of label claim |

| Content Uniformity of Spray | HPLC-UV | Relative Standard Deviation (RSD) ≤ 6.0% |

| Droplet Size Distribution | Laser Diffraction | Dv(50): 30 - 70 µm; NMT 10% of droplets < 10 µm |

| Spray Pattern and Plume Geometry | High-speed camera with image analysis | Consistent oval shape; defined plume angle and width |

| Microbial Limits (for multi-dose) | USP <61> and <62> | Total Aerobic Microbial Count ≤ 100 CFU/mL; Total Yeast and Mold Count ≤ 10 CFU/mL; Absence of Staphylococcus aureus and Pseudomonas aeruginosa |

| Sterility (for sterile products) | USP <71> | Must meet sterility requirements |

Experimental Protocols

Protocol for In Vivo Biodistribution Study in Rodents

This protocol describes a non-invasive method to assess the biodistribution of intranasally administered this compound using PET/CT imaging.[9][10]

3.1.1. Materials:

-

This compound radiolabeled with a positron-emitting isotope (e.g., Zirconium-89).

-

Sprague-Dawley rats.

-

Intranasal administration device (e.g., micropipette or specialized nebulizer).

-

PET/CT scanner.

-

Anesthesia (e.g., isoflurane).

3.1.2. Procedure:

-

Anesthetize the rat using isoflurane.

-

Position the animal in a supine position to facilitate intranasal administration.

-

Administer a defined volume and concentration of radiolabeled this compound solution into one or both nostrils.

-

Immediately place the animal in the PET/CT scanner and acquire a baseline scan.

-

Perform serial scans at predetermined time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) to monitor the distribution of the radiolabel.[9]

-

Following the final scan, euthanize the animal and harvest key organs (brain, olfactory bulbs, lungs, liver, kidneys, spleen, and blood).

-

Measure the radioactivity in each organ using a gamma counter to quantify the biodistribution.

-

Analyze the PET/CT images to visualize the spatial and temporal distribution of this compound in the whole body and specifically in the head and brain regions.

Protocol for Electrophysiological Recording from Chemosensory Neurons

This protocol outlines a method for recording the electrical activity of isolated chemosensory neurons in response to this compound, adapted from general electrophysiological techniques.[11][12]

3.2.1. Materials:

-

Isolated chemosensory neurons from a relevant animal model or human biopsy.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes for recording electrodes.

-

Extracellular and intracellular recording solutions.

-

This compound stock solution and perfusion system.

3.2.2. Procedure:

-

Prepare a suspension of isolated chemosensory neurons and plate them on a coverslip in a recording chamber.

-

Mount the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with extracellular solution.

-

Fabricate recording micropipettes and fill them with the intracellular solution.

-

Under visual guidance, approach a single neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

-

Record the baseline electrical activity of the neuron (membrane potential and firing rate).

-

Apply this compound at various concentrations to the neuron via the perfusion system.

-

Record the changes in membrane potential and firing frequency in response to this compound application.

-

Analyze the data to determine the dose-response relationship and the nature of the neuronal response (excitatory or inhibitory).

Visualizations

Proposed Signaling Pathway of this compound in Chemosensory Neurons

Caption: Proposed intracellular signaling cascade of this compound in a chemosensory neuron.

Experimental Workflow for In Vivo Biodistribution Study

References

- 1. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Model—Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasedienol - Wikipedia [en.wikipedia.org]

- 3. Fasedienol (this compound) | Vistagen's Innovative Treatment for Social Anxiety [vistagen.com]

- 4. Effect of fasedienol (this compound) pherine nasal spray and steroidal hormones on electrogram responses and autonomic nervous system activity in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. making.com [making.com]

- 6. Nasal Spray Production Process Optimization [pmeasuring.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Use of a clinical PET/CT scanner for whole body biodistribution of intranasal nanoparticles | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Shedding light on human olfaction: Electrophysiological recordings from sensory neurons in acute slices of olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ph94b (Fasedienol) in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration protocols for Ph94b (fasedienol), an investigational neuroactive steroid nasal spray, as utilized in various clinical trials for the acute treatment of social anxiety disorder (SAD) and other anxiety disorders.

Mechanism of Action

This compound is a first-in-class, odorless, rapid-onset neuroactive steroid administered intranasally.[1][2] Its proposed mechanism of action is fundamentally different from current anti-anxiety medications. This compound is administered in microgram doses and activates peripheral chemosensory neurons in the nasal passages.[1] This activation triggers neural circuits that modulate the olfactory-amygdala pathway, involved in fear and anxiety, without requiring systemic uptake or direct action on the central nervous system (CNS).[1] This mechanism avoids the benzodiazepine-like side effects and safety concerns associated with direct GABA-A receptor modulation.[1] Studies in rats have shown that a single intranasal dose of this compound is largely confined to the nasal passages with minimal or undetectable levels in other tissues, including the CNS.[1] The onset of anxiolytic effects is rapid, typically occurring within 15 minutes of administration.[1][3][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow in a clinical trial setting.

Caption: Proposed signaling pathway of intranasal this compound.

Caption: Experimental workflow for a this compound clinical trial.

Dosing and Administration Protocols in Clinical Trials

The following tables summarize the dosing and administration protocols for this compound in various clinical trials.

Table 1: this compound Dosing Regimens in Clinical Trials

| Clinical Trial Identifier | Phase | Dosage | Administration Route | Frequency |

| PALISADE-2 & PALISADE-3/4 | 3 | 3.2 µg | Intranasal Spray | Acute, as-needed before an anxiety-provoking event. |

| NCT04754802 | 3 | 3.2 µg | Intranasal Spray | Acute administration prior to a public speaking challenge.[4] |

| NCT05030350 | Open-label Safety | 3.2 µg | Intranasal Spray | As-needed, up to 4 times a day for up to 12 months.[5][6] |

| Phase 2 (for AjDA) | 2A | Not Specified | Intranasal Spray | Not Specified.[7] |

| NCT02622958 | Feasibility | 1.6 µg (females), 3.2 µg (males) | Intranasal Spray | As-needed, no more than four doses per day.[8] |

| Phase 2 (in women) | 2 | Not Specified | Intranasal Aerosol | Single dose prior to challenge.[9] |

| Phase 2 (Repeat Dose) | 2 | 3.2 µg | Intranasal Spray | As-needed, up to 6 times per day for up to 12 months in open-label extension.[10] |

Table 2: Administration Details

| Parameter | Description |

| Formulation | Water-based solution.[8] |

| Delivery System | Nasal spray device. |

| Dose per Actuation | Each spray delivers 50 µL, containing 0.8 µg of this compound.[8] |

| Administration Technique | Self-administered intranasally. For a 1.6 µg dose, one spray (50 µL) is administered to each nostril. For a 3.2 µg dose, two sprays (100 µL) are administered to each nostril.[6][8] |

| Timing of Administration | Approximately 15 to 20 minutes prior to an anticipated anxiety-provoking event or public speaking challenge.[8][9][10] |

Experimental Protocols

Clinical trials for this compound have utilized standardized experimental protocols to induce anxiety and measure the efficacy of the drug.

Public Speaking Challenge (PSC)